molecular formula C11H10O2 B13620037 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B13620037
M. Wt: 174.20 g/mol
InChI Key: YMUOGBXJHWANSE-UHFFFAOYSA-N
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Description

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound with the molecular formula C11H10O2 It is a derivative of benzopyran, featuring an ethynyl group at the 4-position and a hydroxyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1-benzopyran.

    Reduction: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran: Lacks the ethynyl and hydroxyl groups.

    4-ethyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with an ethyl group instead of an ethynyl group.

    4-hydroxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the ethynyl group.

Uniqueness

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

4-ethynyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C11H10O2/c1-2-11(12)7-8-13-10-6-4-3-5-9(10)11/h1,3-6,12H,7-8H2

InChI Key

YMUOGBXJHWANSE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOC2=CC=CC=C21)O

Origin of Product

United States

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